molecular formula C11H16O3 B14908580 5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate

5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate

Cat. No.: B14908580
M. Wt: 196.24 g/mol
InChI Key: DINGPQMYXJCMIM-UHFFFAOYSA-N
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Description

5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring substituted with an isopropyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate typically involves the reaction of 5-isopropyl-3-oxocyclohex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted cyclohexene derivatives.

Scientific Research Applications

5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-2-methylene-3-cyclohexen-1-yl acetate: Similar structure but with a methylene group instead of a ketone.

    5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar cyclohexene ring but with different substituents.

Uniqueness

5-Isopropyl-3-oxocyclohex-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3-oxo-5-propan-2-ylcyclohexen-1-yl) acetate

InChI

InChI=1S/C11H16O3/c1-7(2)9-4-10(13)6-11(5-9)14-8(3)12/h6-7,9H,4-5H2,1-3H3

InChI Key

DINGPQMYXJCMIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CC(=O)C1)OC(=O)C

Origin of Product

United States

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